

# A Technical Guide to Commercial Suppliers of Triclosan-13C6 Analytical Standard

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## Compound of Interest

Compound Name: Triclosan-13C6

Cat. No.: B15556732

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of commercially available **Triclosan-13C6** analytical standards, designed to assist researchers, scientists, and drug development professionals in sourcing and utilizing these critical reagents for quantitative analysis.

## Introduction to Triclosan-13C6 and its Application

Triclosan is a broad-spectrum antimicrobial agent that has been widely used in a variety of personal care products and consumer goods. Due to its prevalence, there is a significant interest in monitoring its levels in environmental and biological matrices. **Triclosan-13C6**, a stable isotope-labeled version of Triclosan, serves as an ideal internal standard for quantitative analysis by isotope dilution mass spectrometry (IDMS). The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of analytical measurements.<sup>[1][2][3][4][5][6][7]</sup>

## Commercial Suppliers and Product Specifications

Several reputable suppliers offer **Triclosan-13C6** analytical standards. Below is a summary of key suppliers and the typical product specifications. Please note that for precise and lot-specific data, it is essential to consult the supplier's certificate of analysis.

Table 1: Commercial Suppliers of **Triclosan-13C6**

Supplier	Product Number (Example)	Available Quantities	Website
LGC Standards	TRC-T774252	1 mg, 2.5 mg, 10 mg	--INVALID-LINK--
CymitQuimica	(TRC Brand)	1 mg, 10 mg, 2500 µg	--INVALID-LINK--
Cambridge Isotope Laboratories, Inc. (CIL)	Contact for availability	Custom synthesis available	--INVALID-LINK--

Table 2: Typical Quantitative Data for **Triclosan-13C6** Analytical Standard

Parameter	Typical Specification	Method of Analysis
Chemical Purity	≥98%	HPLC, GC-MS
Isotopic Purity	≥99 atom % 13C	Mass Spectrometry
Identity	Conforms to structure	<sup>1</sup> H-NMR, Mass Spectrometry
Format	Neat solid or solution in a specified solvent	-
Storage	2-8°C, protect from light	-

Note: The data presented in this table is representative. For lot-specific information, always refer to the Certificate of Analysis provided by the supplier.

## Experimental Protocol: Quantification of Triclosan in Human Urine using Isotope Dilution HPLC-MS/MS

This section details a typical experimental protocol for the quantitative analysis of triclosan in human urine, employing **Triclosan-13C6** as an internal standard. This method is adapted from established analytical procedures.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

### 1. Materials and Reagents

- Triclosan analytical standard

- **Triclosan-13C6** internal standard
- HPLC-grade methanol, acetonitrile, and water
- Formic acid
- $\beta$ -glucuronidase/sulfatase (from *Helix pomatia*)
- Ammonium acetate
- Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
- Human urine samples

## 2. Sample Preparation

- **Spiking with Internal Standard:** To 1 mL of urine sample, add a known amount of **Triclosan-13C6** solution (e.g., 50  $\mu$ L of a 1  $\mu$ g/mL solution).
- **Enzymatic Hydrolysis:** To deconjugate triclosan metabolites, add 200  $\mu$ L of  $\beta$ -glucuronidase/sulfatase solution in ammonium acetate buffer (pH 5.0) to each sample. Vortex and incubate at 37°C for at least 4 hours.
- **Solid-Phase Extraction (SPE):**
  - Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.
  - Load the hydrolyzed urine sample onto the cartridge.
  - Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.
  - Elute the analyte and internal standard with 3 mL of methanol.
- **Evaporation and Reconstitution:** Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100  $\mu$ L of the initial mobile phase.

## 3. HPLC-MS/MS Analysis

- HPLC System: A high-performance liquid chromatography system capable of gradient elution.
- Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8  $\mu$ m).
- Mobile Phase:
  - A: 0.1% formic acid in water
  - B: 0.1% formic acid in acetonitrile
- Gradient Program: A typical gradient would start at 30% B, increasing to 95% B over 8 minutes, holding for 2 minutes, and then returning to initial conditions for re-equilibration.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
- MRM Transitions:
  - Triclosan: e.g., m/z 287  $\rightarrow$  143
  - **Triclosan-13C6**: e.g., m/z 293  $\rightarrow$  147

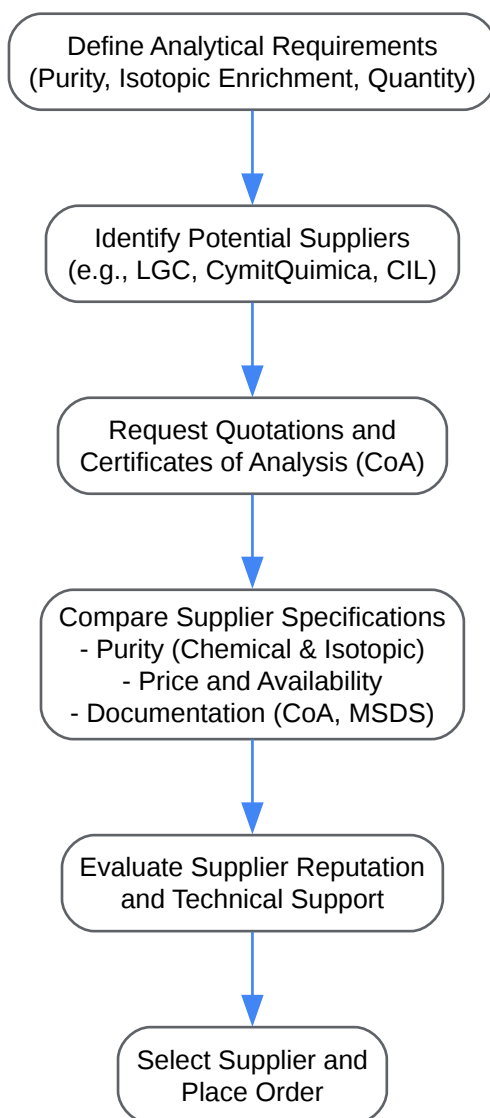
#### 4. Quantification

A calibration curve is constructed by plotting the ratio of the peak area of the triclosan MRM transition to the peak area of the **Triclosan-13C6** MRM transition against the concentration of the triclosan calibration standards. The concentration of triclosan in the urine samples is then determined from this calibration curve.

## Visualizations

### Supplier Selection Workflow

The following diagram illustrates a logical workflow for selecting a suitable commercial supplier for **Triclosan-13C6** analytical standard.

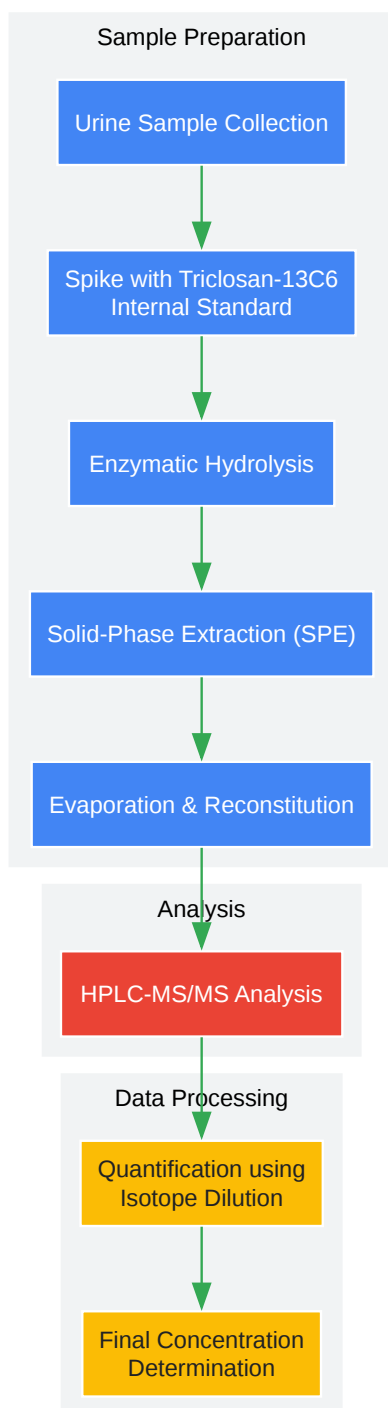


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Caption: A flowchart for selecting a commercial supplier of **Triclosan-13C6**.

## Experimental Workflow for Triclosan Analysis

This diagram outlines the key steps in the experimental protocol for the quantitative analysis of triclosan in a biological matrix.



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Caption: Workflow for the analysis of triclosan in biological samples.

## Conclusion

The selection of a high-quality **Triclosan-13C6** analytical standard from a reputable supplier is paramount for achieving accurate and reliable quantitative results in research and drug development. This guide provides a foundational understanding of the available commercial options, typical product specifications, and a detailed experimental protocol for the application of this essential internal standard. Researchers are encouraged to consult directly with suppliers for the most current and lot-specific product information.

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